molecular formula C7H9NO4S B084394 2-Amino-5-methoxybenzenesulfonic acid CAS No. 13244-33-2

2-Amino-5-methoxybenzenesulfonic acid

Cat. No. B084394
CAS RN: 13244-33-2
M. Wt: 203.22 g/mol
InChI Key: KZKGEEGADAWJFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-methoxybenzenesulfonic acid-related compounds involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, the oxidative chemical copolymerization of 2-methoxyaniline (OMA) and 3-aminobenzenesulfonic acid (MA) has been studied, revealing insights into the polymerization kinetics of these compounds (I. Mav & M. Žigon, 2001). Another study focused on the synthesis and crystal structure of sulfonated Schiff base copper(II) complexes, derived from reactions involving 2-aminobenzenesulfonic acid (S. Hazra et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-5-methoxybenzenesulfonic acid has been elucidated through various analytical techniques. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene has been analyzed, providing detailed information on its molecular geometry and intermolecular interactions (V. Sharutin & O. Sharutina, 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-methoxybenzenesulfonic acid and its derivatives have been extensively studied. For instance, the synthesis of 4-Amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium through various reactions, including ω sulfonation and diazo coupling, demonstrates the chemical versatility of this class of compounds (Xie Jian-wu, 2005).

Physical Properties Analysis

The physical properties of 2-Amino-5-methoxybenzenesulfonic acid derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various domains. The synthesis and characterization of water-soluble conducting poly(3-amino-4-methoxybenzenesulfonic acid) highlight the importance of these properties in the development of conducting polymers (A. Mirmohseni & M. R. Houjaghan, 2008).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-methoxybenzenesulfonic acid, such as reactivity, stability, and its ability to undergo various chemical transformations, are fundamental to its utility in chemical synthesis and material science. Studies on the Lewis acid-promoted reactions of related compounds provide valuable insights into the reactivity and potential applications of these molecules (T. Engler & C. Scheibe, 1998).

Scientific Research Applications

  • Electrochemical Degradation of Aromatic Amines : A study explored the electrochemical oxidation of aromatic amines, including 5-amino-2-methoxybenzenesulfonic acid, using boron-doped diamond electrodes. This process showed high removal efficiencies for chemical oxygen demand and total organic carbon, indicating its potential in wastewater treatment and environmental remediation (Pacheco, Santos, Ciríaco, & Lopes, 2011).

  • Synthesis and Characterization of Conducting Polymers : Another study focused on the synthesis of water-soluble conducting polymers, specifically poly (3-amino-4-methoxybenzenesulfonic acid). The research highlighted the influence of reaction temperature, monomer, and oxidant concentration on the conductivity of the polymer, suggesting applications in materials science and electronics (Mirmohseni & Houjaghan, 2008).

  • Catalysis in Organic Reactions : The compound has been used in the synthesis of Schiff base copper(II) complexes, serving as a catalyst in alcohol oxidation. This application demonstrates its potential in organic synthesis and industrial chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).

  • Fluorescent Visualization in Chromatography : 2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in reversed-phase ion pair chromatography, indicating its utility in analytical chemistry (Gallo & Walters, 1986).

  • Corrosion Inhibition Studies : Research has also explored the use of derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a variation of 2-amino-5-methoxybenzenesulfonic acid, as corrosion inhibitors for metals, highlighting its application in materials science and engineering (Verma, Quraishi, & Singh, 2015).

  • Polymerization Studies in Material Science : The compound has been used in studies of polymerization, particularly in the context of aniline sulfonic acid derivatives. Such research is essential in the development of new polymeric materials (Moujahid, Dubois, Besse, & Leroux, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-5-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKGEEGADAWJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065381
Record name Benzenesulfonic acid, 2-amino-5-methoxy-
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Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxybenzenesulfonic acid

CAS RN

13244-33-2
Record name 2-Amino-5-methoxybenzenesulfonic acid
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Record name 2-Amino-5-methoxybenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-methoxy-
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Record name Benzenesulfonic acid, 2-amino-5-methoxy-
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Record name 2-amino-5-methoxybenzenesulphonic acid
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Record name 2-AMINO-5-METHOXYBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are dissolved in 400 ml of water to give a neutral solution. 300 g of ice are then added, and 8.8 ml of trifluorotriazine are allowed to run in, a pH of 4.0-4.5 being maintained with 15% strength sodium carbonate solution. The mixture is subsequently stirred for 5 minutes, a neutral solution of 17.3 g of m-sulphanilic acid is then added, and a pH of 5.0-5.5 is maintained with 15% strength sodium carbonate solution. During the acylation, the temperature is allowed to rise to 15°-20°. A diazo compound obtained by the customary route by diazotisation of 20.3 g of 1-amino-4-methoxy-benzene-2-sulphonic acid is added to the resulting solution of the reaction product of the formula ##STR17## at 5°-10°, the pH simultaneously being kept at pH 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR18## is salted out, filtered off with suction, dried and ground. The red dyestuff powder dissolves readily in water and dyes cotton a clear scarlet (colour code number 6) by a process customary for reactive dyestuffs.
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Moeinpour, FS Mohseni-Shahri, A Verdian… - ACS …, 2022 - ACS Publications
… To better investigate this event, we doped 5CB separately with 0.6% 4-(diethylamino)salicylaldehyde and 2-amino-5-methoxybenzenesulfonic acid and considered their LC-doped …
Number of citations: 1 pubs.acs.org
KA Kornev, AY Zheltov - Russian journal of general chemistry, 2003 - Springer
… values for 2-amino-5methoxybenzenesulfonic acid could be somewhat overestimated. … a factor of 2.2 than the corresponding rate constant for 2-amino-5-methoxybenzenesulfonic acid. …
Number of citations: 3 link.springer.com
D Yun, JB Chae, C Kim - Journal of Chemical Sciences, 2019 - Springer
… ASAD was readily produced by the condensation of 2-amino-5-methoxybenzenesulfonic acid with 4-(diethylamino)salicylaldehyde in methanol (yield 86.8%), as depicted in Scheme 1. …
Number of citations: 8 link.springer.com
W Spillane, JB Malaubier - Chemical reviews, 2014 - ACS Publications
… ) Sulfonation of cobalt phthalocyanine to give cobalt phthalocyaninetetrasulfonic acid is carried out with sulfamic acid, (190) and synthesis of 2-amino-5-methoxybenzenesulfonic acid …
Number of citations: 115 pubs.acs.org

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